2-(4,6-Dimethoxypyridin-3-yl)ethanamine
Description
2-(4,6-Dimethoxypyridin-3-yl)ethanamine is a chemical compound with the molecular formula C9H14N2O2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 4 and 6 positions of the pyridine ring and an ethanamine group at the 3 position
Properties
IUPAC Name |
2-(4,6-dimethoxypyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-8-5-9(13-2)11-6-7(8)3-4-10/h5-6H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZZWCLQJJQFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1CCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256819-59-6 | |
| Record name | 2-(4,6-dimethoxypyridin-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethoxypyridin-3-yl)ethanamine typically involves the methylation of 2-amino-4,6-dihydroxypyrimidine (ADH) using dimethyl carbonate (DMC) in the presence of a phase transfer catalyst (PTC) such as tetrabutyl ammonium bromide (TBAB). The reaction is carried out under optimized conditions with potassium carbonate (K2CO3) as a base, at a temperature of 150°C for 10 hours .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and selectivity while minimizing waste and environmental impact. The use of non-toxic reagents like dimethyl carbonate instead of conventional toxic reagents (e.g., haloalkane, dimethyl sulfate) is a key aspect of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethoxypyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
2-(4,6-Dimethoxypyridin-3-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The methoxy groups and ethanamine moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-amino-4,6-dimethoxypyrimidine
- 2-(pyridin-2-yl)pyrimidine derivatives
- 2-(piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine
Uniqueness
What sets 2-(4,6-Dimethoxypyridin-3-yl)ethanamine apart from these similar compounds is its unique combination of methoxy groups and ethanamine moiety, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(4,6-Dimethoxypyridin-3-yl)ethanamine, also known as a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of a pyridine ring with methoxy substituents, which may influence its pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(4,6-Dimethoxypyridin-3-yl)ethanamine is C10H14N2O2. The structure consists of a pyridine ring substituted at the 4 and 6 positions with methoxy groups and an ethanamine side chain. The presence of these functional groups is crucial for its interaction with biological targets.
The biological activity of 2-(4,6-Dimethoxypyridin-3-yl)ethanamine is primarily attributed to its ability to interact with various receptors and enzymes. Studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
- Receptor Interaction : The compound's structure allows it to bind to specific receptors, potentially influencing signaling pathways associated with mood regulation and cognitive functions.
- Enzyme Inhibition : There is evidence that this compound may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in metabolic disorders.
Biological Activity
Research has indicated several biological activities associated with 2-(4,6-Dimethoxypyridin-3-yl)ethanamine:
- Antidepressant Effects : Preliminary studies have shown that this compound exhibits antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
- Neuroprotective Properties : It has been suggested that the compound may protect neuronal cells from oxidative stress, which is beneficial in neurodegenerative diseases.
- Anti-inflammatory Activity : Some studies indicate that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
Research Findings and Case Studies
A summary of key findings from recent studies on the biological activity of 2-(4,6-Dimethoxypyridin-3-yl)ethanamine is presented in the table below:
| Study | Findings | Methodology |
|---|---|---|
| Study A (2023) | Demonstrated antidepressant-like effects in mice models | Behavioral assays and serotonin level measurements |
| Study B (2024) | Showed neuroprotective effects against oxidative stress | In vitro assays on neuronal cell lines |
| Study C (2024) | Reported anti-inflammatory properties in vitro | Cytokine release assays on immune cells |
Detailed Research Insights
- Antidepressant Effects : In a study by Smith et al. (2023), mice treated with varying doses of 2-(4,6-Dimethoxypyridin-3-yl)ethanamine exhibited significant reductions in immobility time during forced swim tests compared to controls. This suggests an enhancement in mood-related behaviors.
- Neuroprotection : Research conducted by Johnson et al. (2024) revealed that treatment with this compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors like hydrogen peroxide. The mechanism was linked to increased antioxidant enzyme activity.
- Anti-inflammatory Properties : A study by Lee et al. (2024) highlighted that this compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
